molecular formula C7H12N2O4 B12284019 (Z)-tert-Butyl (2-nitrovinyl)carbamate

(Z)-tert-Butyl (2-nitrovinyl)carbamate

Cat. No.: B12284019
M. Wt: 188.18 g/mol
InChI Key: LJOJFHIMERCGSM-PLNGDYQASA-N
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Description

(Z)-tert-Butyl (2-nitrovinyl)carbamate (CAS: 1273559-19-5) is a specialized carbamate derivative featuring a nitrovinyl group and a tert-butyl protecting group. Its molecular formula is C₇H₁₂N₂O₄, with a molecular weight of 188.18 g/mol. The SMILES notation ( O=C(OC(C)(C)C)NC=CN+[O-]) highlights its Z-configuration, where the nitro group and carbamate moiety are on the same side of the double bond . This stereochemistry influences its reactivity and physical properties. The compound is primarily used as an intermediate in organic synthesis, particularly for generating downstream products like (Z)-N-(2-Nitrovinyl)acetamide through functional group transformations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

tert-butyl N-[(Z)-2-nitroethenyl]carbamate

InChI

InChI=1S/C7H12N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H,1-3H3,(H,8,10)/b5-4-

InChI Key

LJOJFHIMERCGSM-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C=C\[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Starting Materials and Key Intermediates

The synthesis of (Z)-tert-butyl (2-nitrovinyl)carbamate typically begins with nitroethylene derivatives or β-nitrostyrene analogs. Key intermediates include:

  • N-Hydroxyl-tert-butyl carbamate (BocNHOH) : Prepared via reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of potassium carbonate (K₂CO₃) in ether/water systems.
  • β-Nitrostyrene : Synthesized through condensation of nitroalkanes with aldehydes under basic conditions.

Primary Synthetic Pathways

Amination of β-Nitrostyrene Followed by Boc Protection
  • Amination : β-Nitrostyrene reacts with methoxylamine in dimethylformamide (DMF) to form (Z)-N-(2-nitro-1-phenylvinyl)acetamide.
  • Boc Protection : The acetyl group is replaced by tert-butoxycarbonyl (Boc) via reaction with Boc₂O in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
    • Reaction Conditions : 0°C to room temperature, 2–12 hours.
    • Yield : 80–90%.
Direct Condensation of BocNHOH with Nitrovinyl Halides
  • BocNHOH reacts with 2-nitrovinyl bromide in acetonitrile (MeCN) using cesium carbonate (Cs₂CO₃) as a base.
  • Mechanism : Nucleophilic substitution at the β-position of the nitrovinyl group.
  • Stereochemical Control : Z-configuration is favored due to steric hindrance from the tert-butyl group.
Phase-Transfer Catalyzed Alkylation
  • A mixture of tert-butyl carbamate, methyl sulfate, and Tetrabutylammonium bromide (TBAB) in ethyl acetate undergoes alkylation at 0–5°C.
  • Key Step : Potassium hydroxide (KOH) facilitates deprotonation, enabling nucleophilic attack on the nitrovinyl carbon.

Optimization of Reaction Conditions

Parameter Optimal Condition Impact on Yield/Selectivity
Solvent Anhydrous ethyl acetate Minimizes hydrolysis of Boc group
Base Cs₂CO₃ Enhances nucleophilicity of amine
Temperature 0–10°C Prevents thermal degradation
Catalyst DMAP (5 mol%) Accelerates Boc protection step

Mechanistic Insights

Stereoselectivity in Z-Isomer Formation

The Z-configuration arises from kinetic control during the amination or alkylation steps:

  • Steric Effects : Bulky tert-butyl groups favor the less sterically hindered transition state.
  • Electronic Effects : Electron-withdrawing nitro groups stabilize the intermediate through resonance.

Role of Phase-Transfer Catalysts

Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions between aqueous and organic phases, improving reaction rates and yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 6.73 (dd, J = 16.4, 9.6 Hz, 1H, CH=NO₂), 5.11 (d, J = 11.9 Hz, 1H, NHBoc).
  • ¹³C NMR : δ 159.1 (C=O), 152.4 (NO₂), 80.5 (C(CH₃)₃).
  • IR (film) : νmax 1666 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN).
  • TLC : Rf = 0.35 (hexane/EtOAc = 20:1).

Challenges and Solutions

Nitro Group Instability

  • Issue : Nitrovinyl intermediates prone to decomposition under acidic or high-temperature conditions.
  • Solution : Use of anhydrous solvents and low temperatures (0–10°C).

Stereochemical Purity

  • Issue : Unwanted E-isomer formation during alkylation.
  • Solution : Stereoselective catalysis with chiral bases (e.g., cinchona alkaloids).

Industrial-Scale Considerations

  • Cost Efficiency : Di-tert-butyl dicarbonate (Boc₂O) is preferred over phosgene-based reagents for safety.
  • Waste Management : Ethyl acetate and hexane are recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl (2-nitrovinyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(Z)-tert-Butyl (2-nitrovinyl)carbamate exhibits notable biological activities that have been documented in various studies:

  • Anti-inflammatory Properties : Research has shown that derivatives of tert-butyl carbamate possess anti-inflammatory effects comparable to established drugs like indomethacin. In vivo studies demonstrated significant inhibition of edema in rat models, indicating potential therapeutic applications in treating inflammatory conditions .
  • Neuroprotective Effects : Some studies suggest that compounds related to this compound may possess neuroprotective properties. These effects are attributed to their ability to inhibit oxidative stress pathways and modulate cholinergic activity, making them candidates for further investigation in neurodegenerative diseases .

Applications in Agrochemicals

The compound has potential applications as an insecticide due to its structural characteristics that allow for interaction with neurotoxic pathways in pests. Research indicates that novel carbamates, including derivatives of this compound, demonstrate effective neurotoxic profiles against various insect species while exhibiting lower toxicity towards non-target organisms .

Case Studies

  • Anti-inflammatory Activity Assessment :
    • A study evaluated several derivatives of tert-butyl carbamate for their anti-inflammatory effects using the carrageenan-induced paw edema model. Results indicated that specific analogs exhibited significant inhibition rates, suggesting their potential as anti-inflammatory agents .
  • Neurotoxicity Evaluation :
    • A comparative analysis was conducted on the neurotoxic effects of several carbamates, including those related to this compound. The study found that while some compounds showed potent activity against target pests, they did not significantly inhibit neurotoxic esterase activity, indicating a favorable safety profile for non-target species .

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl (2-nitrovinyl)carbamate involves its interaction with molecular targets through its reactive nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomer: (E)-tert-Butyl (2-nitrovinyl)carbamate

  • Structural Difference : The E-isomer has the nitro and carbamate groups on opposite sides of the double bond.
  • Reactivity : The Z-isomer’s intramolecular hydrogen bonding between the nitro oxygen and carbamate NH may enhance stability compared to the E-isomer, which lacks this interaction. This difference can affect reaction kinetics in cycloadditions or nucleophilic attacks.
  • Applications : The Z-isomer is often preferred in asymmetric synthesis due to its predictable stereochemical outcomes.

Functional Group Variations

(Z)-tert-Butyl (2-chlorovinyl)carbamate
  • Structural Difference: The nitro group (–NO₂) is replaced with chlorine (–Cl).
  • Electronic Effects : The electron-withdrawing nitro group increases the electrophilicity of the vinyl carbon compared to the less electron-deficient chloro derivative. This makes the nitrovinyl compound more reactive in Michael additions .
(Z)-Methyl (2-nitrovinyl)carbamate
  • Structural Difference : The tert-butyl group is replaced with a methyl group.
  • Steric and Solubility Effects : The tert-butyl group provides steric protection to the carbamate, enhancing stability against hydrolysis. Methyl derivatives are more prone to degradation but offer better solubility in polar solvents.

Saturation Variants: (Z)-tert-Butyl (2-nitroethyl)carbamate

  • Structural Difference : The vinyl group is saturated to an ethyl group.
  • Reactivity : Loss of conjugation between the double bond and nitro/carbamate groups reduces electrophilicity, making the saturated compound less reactive in cycloaddition reactions.

Data Table: Key Properties of (Z)-tert-Butyl (2-nitrovinyl)carbamate and Analogs

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity in Michael Addition Stability (Hydrolysis)
This compound 188.18 Nitrovinyl, tert-butyl High High (steric shielding)
(E)-tert-Butyl (2-nitrovinyl)carbamate 188.18 Nitrovinyl, tert-butyl Moderate Moderate
(Z)-tert-Butyl (2-chlorovinyl)carbamate 177.63 Chlorovinyl, tert-butyl Low High
(Z)-Methyl (2-nitrovinyl)carbamate 160.12 Nitrovinyl, methyl High Low

Notes on Limitations and Further Research

  • Data Gaps : Detailed kinetic studies and thermodynamic stability comparisons between stereoisomers are scarce in public literature.

This analysis synthesizes structural and reactivity trends, emphasizing the unique advantages of This compound in synthetic chemistry. Further experimental validation is needed to quantify these theoretical comparisons.

Biological Activity

(Z)-tert-Butyl (2-nitrovinyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, drawing from various scientific sources.

  • Molecular Formula : C₇H₁₂N₂O₃
  • Molecular Weight : 172.18 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1273559-19-5

Synthesis

The synthesis of this compound typically involves a multi-step process starting from nitromethane. A notable method reported yields the compound with a 72% efficiency through an organocatalyzed Michael addition reaction. The optimal conditions for this reaction include the use of thiourea as a catalyst and benzoic acid as an additive, resulting in high enantioselectivity (98% ee) after recrystallization from ethyl acetate/petroleum ether .

Antiviral Properties

Research indicates that this compound has significant antiviral properties. It has been utilized in the synthesis of various antiviral agents through its reactive nitro group, which can be modified to enhance biological activity. For instance, it serves as a precursor in the synthesis of efavirenz, an antiretroviral medication used to treat HIV .

Anticancer Activity

The compound has also shown promising results in anticancer activity. In vitro studies revealed that derivatives of this compound exhibit micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). These findings suggest that modifications to the nitro group can lead to compounds with enhanced cytotoxicity against cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may inhibit critical enzymes involved in cellular proliferation and viral replication. This mechanism is crucial for its application in developing antiviral and anticancer therapies.

Case Studies

  • Antiviral Synthesis :
    • A study demonstrated the successful conversion of this compound into efavirenz, highlighting its utility as a building block for antiviral drugs. The synthesis involved several steps, including protection and deprotection processes, yielding efavirenz with a 72% yield after purification .
  • Anticancer Screening :
    • In another research project, derivatives synthesized from this compound were tested against multiple cancer cell lines. The results indicated effective inhibition at low micromolar concentrations, suggesting potential for further development into therapeutic agents .

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